(2E)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-[3-(methylsulfanyl)-8-azabicyclo[321]octan-8-yl]-3-phenylprop-2-en-1-one is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one involves multiple steps, typically starting with the formation of the bicyclic core. This can be achieved through a series of cyclization reactions. The introduction of the methylsulfanyl group and the phenylprop-2-en-1-one moiety are subsequent steps that require specific reagents and conditions. For instance, the use of strong bases and specific solvents can facilitate these transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification processes would be streamlined to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the phenylprop-2-en-1-one moiety can be reduced to an alcohol.
Substitution: The bicyclic core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted bicyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. Its interactions with various biomolecules can provide insights into the design of new drugs.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its unique structure may offer advantages in drug design, such as improved binding affinity and selectivity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (2E)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The bicyclic core can interact with enzymes or receptors, modulating their activity. The methylsulfanyl group and the phenylprop-2-en-1-one moiety can also contribute to its binding affinity and specificity. These interactions can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one
- This compound analogs
- Bicyclic compounds with similar core structures
Uniqueness
The uniqueness of (2E)-1-[3-(methylsulfanyl)-8-azabicyclo[321]octan-8-yl]-3-phenylprop-2-en-1-one lies in its specific combination of functional groups and its bicyclic core This combination imparts unique chemical and biological properties, making it distinct from other similar compounds
Properties
IUPAC Name |
(E)-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS/c1-20-16-11-14-8-9-15(12-16)18(14)17(19)10-7-13-5-3-2-4-6-13/h2-7,10,14-16H,8-9,11-12H2,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEMMLUZIKLQEB-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1CC2CCC(C1)N2C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.